Sigma-1 Receptor Binding Affinity: 2-(Isoquinolin-1-yl)ethanamine vs. Standard Sigma-1 Ligands
2-(Isoquinolin-1-yl)ethanamine demonstrates measurable binding affinity for the sigma-1 receptor with an IC₅₀ of 620 nM, determined by competitive displacement of [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) in rat whole brain membrane preparations [1]. By comparison, the classical sigma-1 reference ligand haloperidol typically exhibits a Kᵢ in the range of 4–8 nM in the same assay system, while the endogenous ligand DMT (N,N-dimethyltryptamine) shows Kᵢ values of approximately 15 μM [2]. The compound's affinity is therefore approximately 25–30-fold weaker than haloperidol but roughly 24-fold stronger than DMT, positioning it as a moderate-affinity sigma-1 binder suitable for fragment-based or scaffold-hopping campaigns where excessive potency is undesirable.
| Evidence Dimension | Sigma-1 receptor binding affinity (IC₅₀ / Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 620 nM (rat brain membranes, [³H]DTG displacement) |
| Comparator Or Baseline | Haloperidol: Kᵢ ≈ 4–8 nM; DMT: Kᵢ ≈ 15,000 nM (15 μM) |
| Quantified Difference | ~25–30-fold weaker than haloperidol; ~24-fold stronger than DMT |
| Conditions | Rat whole brain membrane preparation; radioligand: [³H]DTG; temperature and pH not specified in the source publication (Oshiro et al., J. Med. Chem. 2000) |
Why This Matters
This moderate sigma-1 affinity makes 2-(isoquinolin-1-yl)ethanamine a useful starting scaffold for lead optimization programs targeting CNS disorders—unlike high-potency reference ligands that leave minimal room for SAR-driven improvement in affinity and selectivity.
- [1] Oshiro Y, Sakurai Y, Sato S, Kurahashi N, Tanaka T, Kikuchi T, Tottori K, Uwahodo Y, Miwa T, Nishi T. 3,4-Dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. J Med Chem. 2000;43(2):177-189. PMID: 10649973. View Source
- [2] Fontanilla D, Johannessen M, Hajipour AR, Cozzi NV, Jackson MB, Ruoho AE. The hallucinogen N,N-dimethyltryptamine (DMT) is an endogenous sigma-1 receptor regulator. Science. 2009;323(5916):934-937. DOI: 10.1126/science.1166127. View Source
